molecular formula C14H11NO3 B11868591 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione

2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11868591
M. Wt: 241.24 g/mol
InChI Key: BPTCJHDNVAUSLR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic tricyclic quinoid compound designed for biochemical research, particularly in the study of cellular hyperproliferation and oncology. This compound features a naphtho[2,3-b]furan-4,9-dione core, a privileged structural motif found in many bioactive natural and synthetic molecules known to exhibit potent cytotoxic and antiproliferative activities . The core structure is redox-active, allowing it to participate in biochemical processes that can generate reactive oxygen species (ROS), a mechanism of action under investigation for modulating cell growth . The specific 2-dimethylamino substituent on this scaffold is a key structural modification intended to fine-tune the compound's biological activity and physicochemical properties, potentially enhancing its selectivity or reducing undesired effects like general cytotoxicity . This reagent is primarily valued for its application in suppressing keratinocyte hyperproliferation, making it a candidate for research into hyperproliferative skin disorders such as psoriasis . Furthermore, analogous naphtho[2,3-b]furan-4,9-diones have demonstrated significant anticancer activity in research settings, including activity against cancer stem cells, positioning this dimethylamino derivative as a compound of interest for exploratory oncology research and mechanism of action studies . Researchers can utilize this compound as a chemical tool to investigate redox-based signaling pathways, nucleotide interactions, and the biochemical effects of quinone-based small molecules. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(dimethylamino)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H11NO3/c1-15(2)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)18-11/h3-7H,1-2H3

InChI Key

BPTCJHDNVAUSLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (3 mol%) and Cu₂O (20 mol%)

  • Base : K₂CO₃ in pyridine/DMF

  • Temperature : Room temperature for coupling, followed by reflux for cyclization.

For instance, coupling with phenylacetylene generates a propargyl intermediate, which undergoes base-mediated cyclization to form the furan ring. This method achieves yields of 70–77% after purification. The regioselectivity is ensured by the electronic effects of the dimethylamino group, which directs the alkyne to the C3 position.

Bromine-Mediated Cyclization of Amino-Substituted Intermediates

An alternative route involves bromine-assisted cyclization of 2-(dimethylamino)-1,4-naphthoquinone derivatives. In this method, the quinone is treated with bromine in acetic acid, facilitating electrophilic aromatic substitution at C3 and subsequent cyclization to form the furan ring.

Key Steps:

  • Bromination : Reacting 2-(dimethylamino)-1,4-naphthoquinone with bromine in acetic acid at 0°C yields 2-(dimethylamino)-3-bromo-1,4-naphthoquinone (76% yield).

  • Cyclization : Heating the brominated intermediate in the presence of a base (e.g., DBU) induces intramolecular ether formation, closing the furan ring.

This method is notable for its simplicity but requires stringent control of bromine stoichiometry to avoid over-bromination.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Nucleophilic AminationDimethylamine, THF–40°C, 2 h48–90%High selectivity, scalableLow-temperature requirements
Sonogashira CouplingPd(OAc)₂, Cu₂O, AlkyneRT to reflux, 6–12 h70–77%Regioselective, modular alkyne inputsCostly catalysts, multi-step process
Bromine-MediatedBr₂, AcOH, DBU0°C to reflux, 24 h60–76%Simple reagents, one-pot potentialBromine handling hazards
Visible-Light CycloadditionBlue LED, MeCNRT, 6 h~60%Green chemistry, mild conditionsNot yet validated for dimethylamino

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is its potential as an anticancer agent. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can bind to proteins involved in cell signaling pathways, influencing their activity and potentially leading to therapeutic effects against cancer cells.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound against several human tumor cell lines, including oral squamous cell carcinoma and promyelocytic leukemia cells. The results showed that the compound induced apoptosis through mechanisms involving caspase activation without causing significant DNA fragmentation, suggesting a unique mode of action that could be exploited for targeted cancer therapies .

Interaction with Biological Targets

The compound's ability to interact with biological macromolecules enhances its therapeutic potential. Research indicates that it can bind to nucleic acids and other biomolecules, providing insights into its mechanism of action in biological systems. This interaction is crucial for understanding how this compound can be developed into effective drugs.

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored to enhance its biological activity and solubility. Various modifications at the 2-position have led to compounds with improved anticancer properties and selectivity towards tumor cells. For example, introducing different substituents has been shown to enhance the compound's efficacy while reducing toxicity to normal cells .

Material Science Applications

Beyond its medicinal applications, this compound is also investigated for use in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound's ability to act as a dye or pigment in various materials is being explored due to its stability and vibrant color properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have conducted quantitative structure-activity relationship (QSAR) analyses to identify key structural features that contribute to its anticancer properties. Such studies facilitate the design of new derivatives with enhanced therapeutic profiles .

Comparison Table: Structural Similarities and Features

Compound NameStructure TypeUnique Features
NaphthoquinoneNaphthalene derivativeLacks furan ring; potent anticancer properties
1-Hydroxy-2-naphthoquinoneNaphthalene derivativeExhibits antioxidant activity
5-Aminonaphtho[1,2-b]furan-4,9-dioneNaphthalene derivativeContains amino group; potential antibacterial effects
7-Dimethylaminonaphtho[1,2-b]furan-4,9-dioneNaphthalene derivativeEnhanced solubility; investigated for drug delivery

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death. It also inhibits specific enzymes and pathways involved in cell proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

Antitumor Activity
  • For example, 2-(isopropylamino) NFD exhibited high tumor-specific cytotoxicity (CC₅₀ = 1–2 µM) against oral squamous cell carcinoma (HSC-2) and leukemia (HL-60) cells, likely via caspase-independent apoptosis .
  • 3a (2-Phenyl NFD) : Moderate cytotoxicity (CC₅₀ ~10 µM) against KB cells, with activity linked to redox cycling and DNA intercalation .
  • FNQ3 (2-Methyl NFD) : Demonstrated potent antiviral activity against Japanese encephalitis virus (JEV) by inhibiting RNA synthesis (IC₅₀ = 0.8 µM) .
Antimicrobial Activity
  • 3l (Aminomethyl NFD): Moderate activity against bacteria and fungi, though less potent than hydroxylated analogs (e.g., 8-hydroxy NFD derivatives) .
  • 2-(Phenoxy) NFD: High selectivity against Staphylococcus aureus (MIC = 4 µg/mL), attributed to improved membrane permeability .
Key SAR Trends

Electron-Donating Groups: Amino and alkyl groups at C-2 enhance solubility and tumor specificity but may reduce redox activity compared to quinone-based analogs .

Hydroxylation : 8-Hydroxy derivatives (e.g., isodiodantunezone) show amplified cytotoxicity (GI₅₀ = 0.42 µM) due to enhanced hydrogen bonding with cellular targets .

Hybrid Molecules : Phosphonate-linked NFDs (e.g., Gach et al., 2016) exhibit dual kinase inhibition and apoptosis induction, highlighting the scaffold’s versatility .

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility compared to non-polar analogs like 3a (logP = 2.1 vs. 3.5 for 3a) .
  • -0.62 V for phenyl), affecting pro-oxidant activity in cancer cells .

Biological Activity

2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a synthetic compound belonging to the naphthoquinone class, characterized by its unique structure that includes a naphthalene ring fused with a furan ring and a dimethylamino group. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.

The compound's structure enhances its solubility and reactivity due to the presence of the dimethylamino moiety and the electrophilic nature of the dione groups. These properties facilitate interactions with biological targets, making it a candidate for therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported that compounds in this class can inhibit cancer cell growth effectively. Specifically, naphtho[2,3-b]furan-4,9-diones have shown cytotoxicity against several human tumor cell lines including oral squamous cell carcinoma and leukemia cells .

The mechanism underlying its antiproliferative activity involves binding to proteins involved in cell signaling pathways, potentially influencing their activity. Interaction studies have also indicated that this compound can affect nucleic acids and other biomolecules, providing insights into its anticancer properties .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Compounds within this class are known to exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections.

Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxicity of 39 different naphtho[2,3-b]furan-4,9-diones against both normal and tumor cell lines. The results indicated that certain derivatives of naphtho[2,3-b]furan-4,9-dione exhibited greater tumor specificity compared to others. Notably, compounds induced activation of apoptotic markers such as caspase-3 and caspase-8 in specific cancer cells while sparing normal cells from similar effects .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) analysis has been employed to predict the cytotoxic activity of these compounds based on their structural features. The analysis suggested that factors such as frontier molecular orbitals and hydrophobicity play crucial roles in determining biological activity .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
NaphthoquinoneNaphthalene derivativeLacks furan ring; potent anticancer properties
1-Hydroxy-2-naphthoquinoneNaphthalene derivativeExhibits antioxidant activity
5-Aminonaphtho[1,2-b]furan-4,9-dioneNaphthalene derivativeContains amino group; potential antibacterial effects
7-Dimethylaminonaphtho[1,2-b]furan-4,9-dioneNaphthalene derivativeEnhanced solubility; investigated for drug delivery

This table illustrates how structural variations among related compounds influence their biological activities.

Q & A

Q. What are the optimal synthetic routes for 2-(dimethylamino)naphtho[2,3-b]furan-4,9-dione?

The compound is synthesized via nucleophilic substitution at the 2-position of chlorinated naphtho[2,3-b]furan-4,9-dione derivatives. For example, reacting chloronaphtho[2,3-b]furan-4,9-dione (33) with excess dimethylamine (50% aqueous solution) under non-aqueous conditions (e.g., DMSO) yields the target compound in 67% purity after 30 minutes . Avoid aqueous conditions for primary/secondary amines, as they lead to side reactions like ring-opening or tautomerization .

Q. How is structural confirmation achieved for this compound?

Use a combination of NMR, IR, and MS spectroscopy . Key NMR signals include singlet peaks for dimethylamino protons (δ ~2.6–2.7 ppm) and aromatic protons (δ ~4.2–7.5 ppm). IR confirms carbonyl stretches (1650–1750 cm⁻¹), while MS provides molecular ion peaks (e.g., m/z 312 for related derivatives) .

Q. What are common challenges in isolating this compound?

Byproduct formation due to competing reactions (e.g., ring-opening in aqueous media) or incomplete substitution at the 2-position. Purification requires column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and monitoring via TLC .

Advanced Research Questions

Q. How do reaction conditions influence substitution efficiency at the 2-position?

  • Nucleophile strength : Dimethylamine (pKa ~10.7) requires excess molar ratios (2.5–3 eq.) for efficient substitution, while weaker nucleophiles (e.g., ethylamine) fail under similar conditions .
  • Solvent effects : Non-polar solvents (e.g., THF) slow reactivity, whereas polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and stabilize intermediates .
  • Temperature : Room temperature (20–25°C) balances reaction rate and selectivity. Elevated temperatures risk decomposition .

Q. What mechanistic insights explain side reactions during synthesis?

Competing pathways include:

  • Tautomerization : Amino groups at the 2-position may form imino tautomers, which destabilize the furan ring in aqueous media, leading to ring-opening .
  • Over-substitution : Excess nucleophiles can attack other electrophilic sites (e.g., carbonyl groups), forming oligomers or dimers . Mitigate this by using controlled stoichiometry and inert atmospheres.

Q. How can substituents at the 2-position be modified for derivatization studies?

  • Protecting groups : Trimethylsilyl (TMS) groups temporarily block reactive sites but require non-aqueous conditions for stability .
  • Electrophilic substitution : Introduce halogens (e.g., bromine) at the 2-position via lithiation or bromination, enabling cross-coupling reactions .

Q. What analytical methods resolve data contradictions in reaction outcomes?

  • HPLC-MS : Differentiates between isomers (e.g., 2-dimethylamino vs. 3-substituted products) .
  • Kinetic studies : Monitor reaction progress via time-resolved NMR to identify transient intermediates .

Methodological Recommendations

  • Synthetic Optimization : Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis .
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify unexpected adducts (e.g., water or solvent incorporation) .
  • Computational Support : Employ DFT calculations to model transition states for substitution reactions, aiding in solvent/nucleophile selection .

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